2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide
Description
Properties
IUPAC Name |
2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIDDVZLNQYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CC1=CC=C(C=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide typically involves the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride to form the corresponding amidoxime . This intermediate is then reacted with N-methylacetamide under specific conditions to yield the target compound . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide has several scientific research applications, including:
Industry: Its chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in the biological pathways of parasites, such as Leishmania . This inhibition disrupts the normal functioning of the parasites, leading to their death.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
- The dihydrofuran-phosphonate analog (IC₅₀ = 91.1 µM) demonstrates moderate anti-leishmanial activity, likely due to the phosphonate group enhancing membrane permeability .
- Bis-glutaramide derivatives (e.g., compound 3) exhibit dual hydroxycarbamimidoyl groups, which may enhance metal-binding capacity but lack reported bioactivity data .
Physicochemical Properties
Biological Activity
2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. Understanding its mechanisms of action and biological effects is crucial for further development and application in medicinal chemistry.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a hydroxycarbamimidoyl group and an N-methylacetamide moiety. This structural arrangement is believed to influence its interaction with biological targets, particularly enzymes involved in oxidative stress and inflammation.
Biological Activity Overview
Recent studies have highlighted the following key biological activities associated with this compound:
-
Heme Oxygenase-1 Inhibition :
- The compound has been identified as a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various cellular processes including inflammation and apoptosis. In vitro assays have demonstrated that it can significantly reduce HO-1 expression levels, suggesting potential applications in treating oxidative stress-related diseases .
- Antiproliferative Effects :
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies that correlate specific structural features with their biological effects:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxycarbamimidoyl group | Essential for HO-1 inhibition |
| N-methyl group | Modulates lipophilicity and binding |
| Acetamide linkage | Influences solubility and bioavailability |
These findings indicate that modifications to the hydroxycarbamimidoyl and acetamide groups can lead to enhanced biological activity.
Case Studies
Several case studies have been documented that explore the efficacy of this compound:
- Study on Glioblastoma Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in U87MG cell viability, with significant reductions noted at concentrations as low as 10 µM. The mechanism was linked to increased apoptosis and decreased cell invasion capabilities .
- In Vivo Models : In animal models of inflammation, administration of the compound led to a marked reduction in inflammatory markers, supporting its potential use as an anti-inflammatory therapeutic agent .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution and condensation steps. Key considerations include:
- Temperature control : Maintain 60–80°C during substitution reactions to optimize intermediate formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Coupling agents : Use carbodiimides (e.g., EDC) for amide bond formation to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity yields .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxycarbamimidoyl group (δ 8.2–8.5 ppm for imine protons) and acetamide methyl (δ 2.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 278.3) .
- Infrared (IR) spectroscopy : Detect characteristic bands (e.g., N–H stretch at ~3350 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. How can researchers optimize reaction yields during the synthesis of analogous hydroxycarbamimidoyl-containing compounds?
- Methodological Answer :
- Stoichiometric ratios : Use a 1.2:1 molar excess of the hydroxycarbamimidoyl precursor to drive the reaction to completion .
- pH control : Alkaline conditions (pH 8–9) favor nucleophilic substitution in aryl halide intermediates .
- Catalysts : Introduce palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl boronic acids are involved .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity between the phenyl and acetamide groups .
- Impurity profiling : Compare HPLC retention times with synthetic intermediates to identify unreacted starting materials .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental NMR assignments .
Q. What experimental strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In vitro assays :
- Antimicrobial activity : Follow CLSI guidelines for broth microdilution assays against S. aureus (MIC ≤ 16 µg/mL) and E. coli .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Structure-activity relationship (SAR) : Modify the hydroxycarbamimidoyl group’s substituents and assess changes in potency .
Q. How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stirring rate) for consistent batch yields .
- Quality by design (QbD) : Establish critical quality attributes (CQAs) like purity (>98%) and particle size distribution .
Q. What mechanistic insights can explain unexpected reactivity during functionalization of the hydroxycarbamimidoyl group?
- Methodological Answer :
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates .
- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to trace reaction pathways and identify rate-determining steps .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidation reactions involving the hydroxycarbamimidoyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
